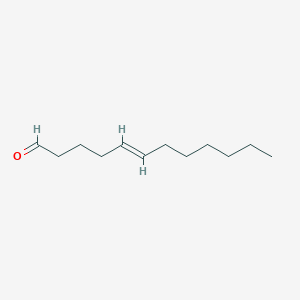
trans-Dodec-5-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Dodec-5-enal: is an organic compound with the molecular formula C₁₂H₂₂O . It is an unsaturated aldehyde, characterized by the presence of a double bond between the 5th and 6th carbon atoms in the carbon chain. This compound is known for its distinct odor and is used in various applications, including flavoring and fragrance industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of trans-Dodec-5-enol: One common method involves the oxidation of trans-Dodec-5-enol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under mild conditions.
Hydroformylation of 1-Dodecene: Another method involves the hydroformylation of 1-Dodecene followed by selective hydrogenation to yield trans-Dodec-5-enal.
Industrial Production Methods: Industrial production often involves the hydroformylation process due to its efficiency and scalability. This method allows for the large-scale production of this compound with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Addition: Bromine (Br₂), hydrogen chloride (HCl)
Major Products Formed:
Oxidation: trans-Dodec-5-enoic acid
Reduction: trans-Dodec-5-enol
Addition: Dibromo-dodecane, chloro-dodecane
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its role in pheromone signaling in insects .
- Studied for its potential antimicrobial properties .
Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of trans-Dodec-5-enal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. Additionally, the double bond in this compound can participate in various chemical reactions, influencing its biological activity .
Comparación Con Compuestos Similares
cis-Dodec-5-enal: Similar structure but with a cis configuration of the double bond.
Dodecanal: Saturated aldehyde with no double bonds.
trans-2-Decenal: Shorter carbon chain with a double bond at the 2nd position.
Uniqueness of trans-Dodec-5-enal:
- The trans configuration of the double bond in this compound imparts unique chemical and physical properties compared to its cis counterpart .
- The presence of the double bond at the 5th position distinguishes it from other aldehydes like dodecanal and trans-2-decenal, leading to different reactivity and applications .
Propiedades
Número CAS |
68820-34-8 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
(E)-dodec-5-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8,12H,2-6,9-11H2,1H3/b8-7+ |
Clave InChI |
MXYKXSMSECVABY-BQYQJAHWSA-N |
SMILES isomérico |
CCCCCC/C=C/CCCC=O |
SMILES canónico |
CCCCCCC=CCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















